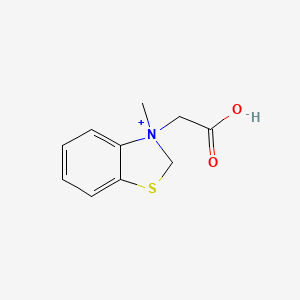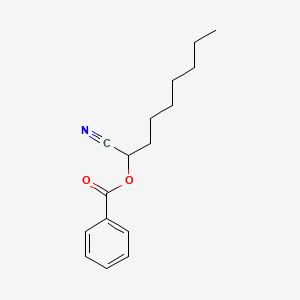
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with two methoxy groups and a ditetradecylcarbamoyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The starting material, 2,3-dimethoxybenzoic acid, is prepared through the methylation of catechol followed by carboxylation.
Introduction of the Ditetradecylcarbamoyl Group: The ditetradecylcarbamoyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2,3-dimethoxybenzoic acid with ditetradecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation and Carboxylation: Large-scale methylation of catechol followed by carboxylation to produce 2,3-dimethoxybenzoic acid.
Coupling Reaction: The coupling reaction with ditetradecylamine is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The ditetradecylcarbamoyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes and exert its effects intracellularly. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Dodecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a shorter alkyl chain.
4-(Hexadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with a longer alkyl chain.
4-(Octadecylcarbamoyl)-2,3-dimethoxybenzoic acid: Similar structure but with an even longer alkyl chain.
Uniqueness
4-(Ditetradecylcarbamoyl)-2,3-dimethoxybenzoic acid is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The ditetradecyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
128262-58-8 |
|---|---|
分子式 |
C38H67NO5 |
分子量 |
617.9 g/mol |
IUPAC 名称 |
4-[di(tetradecyl)carbamoyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C38H67NO5/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-39(32-28-26-24-22-20-18-16-14-12-10-8-6-2)37(40)33-29-30-34(38(41)42)36(44-4)35(33)43-3/h29-30H,5-28,31-32H2,1-4H3,(H,41,42) |
InChI 键 |
ZSJRCHYAVUYWFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)C1=C(C(=C(C=C1)C(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)






